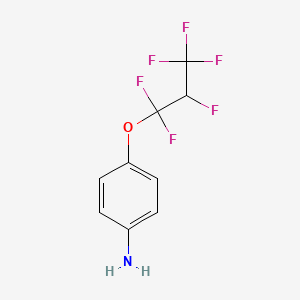

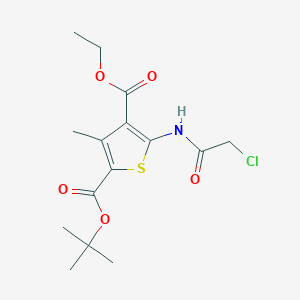

![molecular formula C8H8N2OS B3384083 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone CAS No. 52197-84-9](/img/structure/B3384083.png)

1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone

Vue d'ensemble

Description

“1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . Thiazole derivatives have been developed to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.23 . It is a powder with a melting point of 130-131°C . The InChI code is 1S/C8H8N2OS/c1-5-7(6(2)11)8-10(9-5)3-4-12-8/h3-4H,1-2H3 .Applications De Recherche Scientifique

Synthesis and Derivative Development

1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone and its derivatives have been extensively studied for their potential in synthesizing a variety of bioactive compounds. Abdelriheem et al. (2017) detailed the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines, which have shown significant antitrypanosomal activity and other pharmaceutical interests (Abdelriheem et al., 2017).

Anticancer Properties

Research has indicated the potential of these compounds in cancer treatment. For example, Iwashita et al. (2008) reported on Heck reactions involving derivatives of 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone, leading to compounds that showed selective action against specific cancer cell lines, including colon KM12 and breast MCF-7 (Iwashita et al., 2008).

Immunomodulatory Effects

Abdel‐Aziz et al. (2011) synthesized derivatives from 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, revealing significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes (Abdel‐Aziz et al., 2011).

Synthesis of Novel Heterocyclic Compounds

Abdel‐Aziz et al. (2008) also contributed to the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate effects against certain bacterial and fungal species, showcasing their potential in antimicrobial research (Abdel‐Aziz et al., 2008).

Potential in Antitumor Research

Mahmoud et al. (2021) explored the synthesis of thiazolyl(Hydrazonoethyl)Thiazoles, identifying several compounds with promising anti-breast cancer activities (Mahmoud et al., 2021).

Propriétés

IUPAC Name |

1-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-7(6(2)11)8-10(9-5)3-4-12-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISBELWDKWZAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CSC2=C1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720775 | |

| Record name | 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52197-84-9 | |

| Record name | 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3384024.png)

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B3384037.png)

![3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3384041.png)

![4-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384047.png)

![2-[4-(Ethylsulfamoyl)phenyl]acetic acid](/img/structure/B3384074.png)

![4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384089.png)